molecular formula C11H17N B8690734 4-Methyl-2-pentylpyridine CAS No. 84625-54-7

4-Methyl-2-pentylpyridine

Cat. No. B8690734
Key on ui cas rn: 84625-54-7
M. Wt: 163.26 g/mol
InChI Key: FILVPVLQGMBYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08652452B2

Procedure details

A 50 ml reactor under argon was charged with 2-bromo-4-methylpyridine and THF. The reaction was cooled to −78° C. and the Pd(dppf)2Cl2 (dppf being 1,1′-di(diphenylphosphine)-ferrocene) catalyst was added, followed by 3.0 M pentyl magnesium bromide. The reaction was allowed to warm to 0° C. until the starting material was consumed. The reaction was quenched with 20 ml of saturated ammonium chloride solution and extracted with 20 ml of ethylacetate. The ethyl acetate layer was extracted with 20 ml of 1 M aqueous hydrochloric acid to extract the pyridine product from neutral organics. The aqueous acid layer was neutralized with 1 M NaOH and extracted with 20 ml of ethyl acetate. The ethyl acetate layer was washed with brine and dried on anhydrous sodium sulphate. The product phase was filtered and concentrated on the rotary evaporator to give 850 mg of product, a 44.9% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
44.9%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]([Mg]Br)[CH2:10][CH2:11][CH2:12][CH3:13]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C1COCC1>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. until the starting material
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 20 ml of saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 ml of ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate layer was extracted with 20 ml of 1 M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
to extract the pyridine product from neutral organics
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 ml of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
The product phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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